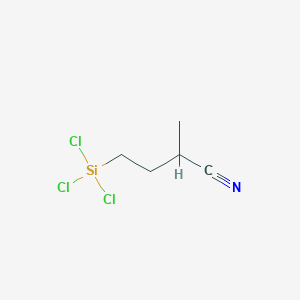

2-Methyl-4-(trichlorosilyl)butanenitrile

説明

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-4-(trichlorosilyl)butanenitrile often involves complex chemical reactions and methodologies. For example, the synthesis of novel 1-aryl-4,4,4-trichloro-1,3-butanediones demonstrates the intricate process of acetal acylation followed by acid hydrolysis, showing the diverse synthetic routes available for such compounds (Flores et al., 2012).

Molecular Structure Analysis

The analysis of molecular structure, including spectroscopic and electronic behaviors, plays a crucial role in understanding the compound's characteristics. For instance, the theoretical approach to analyzing the molecular and spectroscopic behavior of related compounds using density functional theory (DFT) provides insights into the vibrational frequencies and electronic properties (Evecen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-4-(trichlorosilyl)butanenitrile and similar compounds are pivotal for their application and functionality. The generation and reactivity of silyl and germyl radicals lacking conjugation with pi-bonds illustrate the compound's reactive nature and potential for forming new chemical bonds (Sekiguchi et al., 2002).

Physical Properties Analysis

The physical properties, such as the molecular structure and conformation of derivatives of n-butane with trichlorosilyl groups, reveal the influence of steric interactions and electronegativity on the compound's behavior and stability. This analysis helps in understanding the physical characteristics that govern the compound's applications (McLachlan et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-(trichlorosilyl)butanenitrile can be inferred from studies on related compounds, showcasing their reactivity and potential for various chemical transformations. The reactions of compounds with nitrogen dioxide, for example, highlight the diverse chemical behavior and potential applications of such molecules (Hartshorn et al., 1983).

科学的研究の応用

Chemical Isomerization and Catalysis

- The isomerization of 2-methyl-3-butenenitrile (2M3BN) to Z- and E-2-methyl-2-butenenitrile (2M2BN) and 3-pentenenitrile (3PN) using [Ni(COD)2] and TRIPHOS as a catalyst was studied, showing significant conversion rates and the formation of nickel complexes as part of the reaction process (Acosta-Ramírez et al., 2008).

- A theoretical and experimental approach was applied to understand the nickel-catalyzed isomerization of 2M3BN, revealing insights into the reaction mechanisms and the effects of Lewis acids on the process (Liu et al., 2016).

Enzymatic Resolution and Synthesis

- The enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile was explored, resulting in the production of optically pure compounds and revealing a pathway for synthesizing (R)-GABOB and (R)-carnitine hydrochloride (Kamal et al., 2007).

Biosynthesis from Glucose

- A novel biosynthetic pathway for 1,2,4-butanetriol (BT) from malate was designed, enabling the use of glucose as an alternative substrate. This pathway includes six sequential enzymatic reactions, offering a sustainable approach to producing BT, a significant chemical in propellant and explosive formulations (Li et al., 2014).

Rational Catalyst Design

- The isomerization of 2M3BN was enhanced by rational design of catalytic intermediates and the addition of extra ligand 1, 5-bis(diphenylphosphino)pentane (dppp5), highlighting the influence of catalyst structure on reaction efficiency and selectivity (Liu et al., 2020).

特性

IUPAC Name |

2-methyl-4-trichlorosilylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl3NSi/c1-5(4-9)2-3-10(6,7)8/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQSAPPTZCILEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[Si](Cl)(Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl3NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595701 | |

| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trichlorosilyl)butanenitrile | |

CAS RN |

163155-56-4 | |

| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163155-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trichlorosilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanenitrile, 2-methyl-4-(trichlorosilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)

![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)

![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)